REACTION_CXSMILES
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[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[C:9]1[C:14]([O:15]C)=[CH:13][CH:12]=[CH:11][C:10]=1[F:17]>Br>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[C:9]1[C:14]([OH:15])=[CH:13][CH:12]=[CH:11][C:10]=1[F:17]
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Name
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2,4-dichloro-2′-fluoro-6′-methoxybiphenyl
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Quantity
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5 g
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Type
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reactant
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Smiles
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ClC1=C(C=CC(=C1)Cl)C1=C(C=CC=C1OC)F
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Name
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|
Quantity
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100 mL
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Type
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solvent
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Smiles
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Br
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
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ClC1=C(C=CC(=C1)Cl)C=1C(=CC=CC1F)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.2 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 88.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |